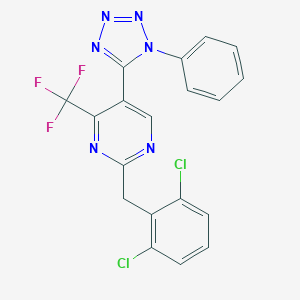![molecular formula C20H23NO3 B214940 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B214940.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide, also known as CTDP-31, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cell growth. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It can also inhibit the growth of cancer cells and protect neuronal cells from oxidative stress. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. One area of research could focus on elucidating its mechanism of action and identifying specific pathways that it targets. Another area of research could focus on its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Additionally, more studies could be conducted to determine its safety and efficacy in humans.
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments, there are several future directions for research that could lead to its development as a therapeutic agent.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylcyclopropanecarboxylic acid. The resulting product is then reduced to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. In vitro studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can inhibit the growth of cancer cells and reduce inflammation in immune cells. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can protect neuronal cells from damage caused by oxidative stress.
Propriétés
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(1R,2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22)/t16-,17+/m0/s1 |
Clé InChI |
NXZDGTYOOAPSNK-DLBZAZTESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCNC(=O)[C@@H]2C[C@H]2C3=CC=CC=C3)OC |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)